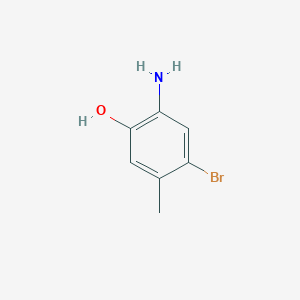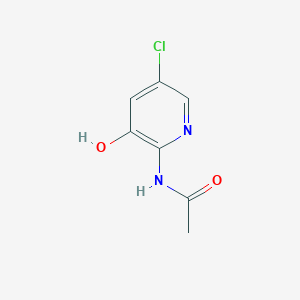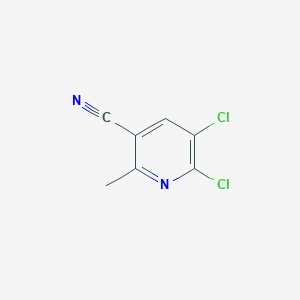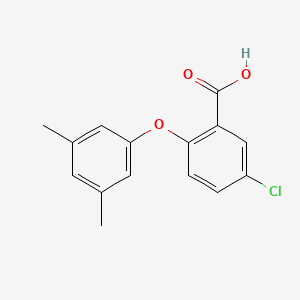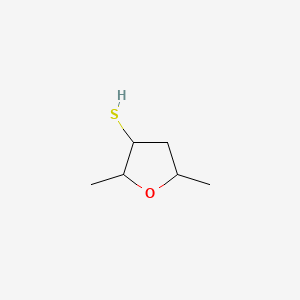
2,5-Dimethyltetrahydrofuran-3-thiol
概要
説明
2,5-Dimethyltetrahydrofuran-3-thiol (DMTHF-3-thiol) is an organosulfur compound found in certain plants and fungi, and is also known as an antioxidant. It is a colorless liquid, with a boiling point of about 81°C and a molecular weight of about 146.25 g/mol. It has a variety of applications in the scientific research field, including synthesis methods, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Chemical Reactivity and Interaction
2,5-Dimethyltetrahydrofuran-3-thiol has been studied for its chemical reactivity, particularly in interactions with thiols. Akhlaq et al. (1987) explored the reaction of thiyl radicals with 2,5-dimethyltetrahydrofuran, leading to the formation of ether radicals and discussing potential implications for DNA repair and damage (Akhlaq, Schuchmann, & von Sonntag, 1987). This research highlights the compound's relevance in understanding cellular processes and DNA interactions.
Biological and Medical Research
In the context of biological applications, Jones (1973) synthesized isomers of dimethylmyleran (DMM) that react with thiol groups in molecules like cysteine and glutathione, forming 2,5-dimethyltetrahydrothiophene (Jones, 1973). This research provides insight into the compound's potential for interaction with biological molecules and its implications in medicinal chemistry.
Catalysis and Green Chemistry
Zhou et al. (2016) demonstrated the effective catalytic conversion of biomass-derived diketone into 2,5-dimethyltetrahydrofuran, an important reaction in green chemistry. This study underscores the potential of 2,5-dimethyltetrahydrofuran in sustainable chemical processes (Zhou et al., 2016).
Combustion and Fuel Research
Fenard et al. (2019) focused on the combustion characteristics of 2,5-dimethyltetrahydrofuran, examining its ignition delay times and speciation measurements. This research contributes to understanding the compound's properties as a potential fuel additive (Fenard et al., 2019).
Chemical Synthesis and Stereochemistry
Research by Posner and Frye (1984) on the enantiocontrolled synthesis of cyclohexanones using 2,5-dimethyltetrahydrofuran as a solvent demonstrates its utility in facilitating more effective metal ion chelation in organic synthesis (Posner & Frye, 1984). This study highlights its role in enhancing asymmetric induction in chemical reactions.
Environmental Applications
Yee et al. (2013) explored the use of thiol-laced metal-organic frameworks featuring 2,5-dimethyltetrahydrofuran for effective mercury sorption. This study indicates the compound's potential application in environmental remediation and pollution control (Yee et al., 2013).
Safety and Hazards
作用機序
Target of Action
The primary target of 2,5-Dimethyltetrahydrofuran-3-thiol is the human olfactory system . This compound is a flavouring agent , which means it interacts with olfactory receptors in the nose to produce a sensory response, contributing to the overall flavor profile of a food or beverage.
Pharmacokinetics
As a flavouring agent, it is generally recognized as safe by the Joint FAO/WHO Expert Committee on Food Additives . .
Result of Action
The primary result of the action of this compound is the perception of flavor. It contributes to the overall flavor profile of a food or beverage product . The molecular and cellular effects of this compound’s action are primarily sensory and perceptual.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds in the food or beverage product . .
生化学分析
Biochemical Properties
2,5-Dimethyltetrahydrofuran-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a flavoring agent, indicating its interaction with taste receptors and possibly other sensory proteins . The nature of these interactions involves binding to specific sites on the proteins, leading to the activation or inhibition of certain biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within the cells . Additionally, it may impact cell signaling pathways by interacting with specific receptors on the cell surface.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic state of the cell . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or improving sensory perception . At higher doses, it may lead to toxic or adverse effects, including enzyme inhibition, cellular damage, or even organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, affecting the overall metabolic flux and metabolite levels within the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues also determines its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The precise localization of the compound within the cell determines its specific biochemical and cellular effects.
特性
IUPAC Name |
2,5-dimethyloxolane-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBELUTNLJPCIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949356 | |
| Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to amber liquid; roasted meat, sulfurous onion aroma | |
| Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol) | |
| Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.040-1.048 (20°) | |
| Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
26486-21-5 | |
| Record name | Tetrahydro-2,5-dimethyl-3-furanthiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26486-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026486215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYLTETRAHYDROFURAN-3-THIOL, CIS AND TRANS ISOMERS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dimethyl-3-mercaptotetrahydrofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)



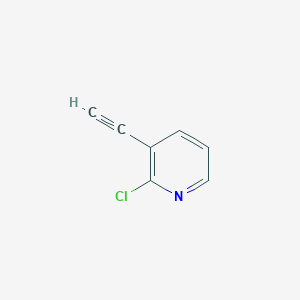
![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)
